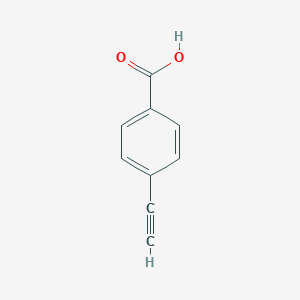

4-Ethynylbenzoic acid

Übersicht

Beschreibung

4-Ethynylbenzoic acid is an organic compound with the molecular formula C₉H₆O₂. It is a derivative of benzoic acid, characterized by the presence of an ethynyl group attached to the benzene ring. This compound is known for its applications in organic synthesis and material science due to its unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Ethynylbenzoic acid can be synthesized through various methods. One common approach involves the hydrolysis of this compound methyl ester. The ester is dissolved in a mixture of tetrahydrofuran and methanol, followed by the addition of a sodium hydroxide solution. The reaction mixture is stirred at room temperature for several hours, and the resulting solution is acidified with hydrochloric acid to precipitate the this compound .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethynylbenzoic acid undergoes various chemical reactions, including:

Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.

Substitution: The carboxyl group can participate in esterification and amidation reactions to form esters and amides, respectively.

Cycloaddition: The ethynyl group can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.

Common Reagents and Conditions:

Reduction: Hydrogen gas and a palladium catalyst.

Substitution: Alcohols or amines in the presence of acid catalysts.

Cycloaddition: Azides and copper catalysts under mild conditions.

Major Products:

Reduction: 4-Ethylbenzoic acid.

Substitution: Various esters and amides.

Cycloaddition: Triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role as an Intermediate:

4-Ethynylbenzoic acid serves as a crucial intermediate in the synthesis of diverse organic compounds. It is particularly valuable in the pharmaceutical and agrochemical sectors, where it aids in the development of new drugs and agricultural chemicals. Its ethynyl group allows for further functionalization, making it a versatile building block for complex molecular architectures.

Case Study:

A notable application is in the synthesis of N-(4-ethynylphenylcarbonyl) L-glutamic acid diethyl ester, which is a precursor for synthesizing glutamic acid derivatives that have potential therapeutic properties .

Polymer Chemistry

Modification of Polymer Properties:

In polymer chemistry, this compound is employed to enhance the thermal stability and mechanical strength of polymers. Its incorporation into polymer matrices can lead to improved performance characteristics, making it suitable for high-performance materials.

Data Table: Polymer Applications

| Property Enhanced | Description |

|---|---|

| Thermal Stability | Increases resistance to heat deformation |

| Mechanical Strength | Improves tensile strength and durability |

| Processability | Enhances flow properties during processing |

Fluorescent Probes

Biological Imaging:

Researchers utilize this compound in the development of fluorescent probes for biological imaging. These probes are instrumental in visualizing cellular processes and studying biological interactions at the molecular level.

Case Study:

In a study involving lanthanide-based probes, this compound was linked to porphyrin structures, resulting in conjugated systems that exhibit strong fluorescence properties suitable for sensing applications .

Material Science

Fabrication of Advanced Materials:

The compound is also integral to material science, particularly in the fabrication of conductive polymers. These materials are essential in electronics and energy storage devices due to their unique electrical properties.

Applications Overview:

- Conductive Polymers: Used in electronic devices.

- Energy Storage: Enhances performance in batteries and supercapacitors.

Pharmaceutical Development

Designing Novel Drug Candidates:

In pharmaceutical research, this compound plays a pivotal role in designing novel drug candidates targeting specific biological pathways. Its structural features allow for modifications that can lead to improved efficacy and reduced side effects compared to existing therapies.

Data Table: Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Drug Design | Used as a scaffold for new drug candidates |

| Targeting Mechanisms | Facilitates targeting specific biological pathways |

Wirkmechanismus

The mechanism of action of 4-ethynylbenzoic acid largely depends on its functional groups. The carboxyl group can form hydrogen bonds and ionic interactions, while the ethynyl group can participate in π-π stacking and hydrophobic interactions. These properties make it a versatile compound in various chemical and biological processes .

Vergleich Mit ähnlichen Verbindungen

- 4-Ethynylaniline

- 4-Ethynylbenzaldehyde

- 4-Ethynyltoluene

- Methyl 4-ethynylbenzoate

Comparison: 4-Ethynylbenzoic acid is unique due to the presence of both a carboxyl group and an ethynyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, 4-ethynylaniline lacks the carboxyl group, limiting its reactivity in esterification and amidation reactions .

Biologische Aktivität

4-Ethynylbenzoic acid (CAS No. 10602-00-3) is an aromatic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activities, supported by research findings, data tables, and case studies.

This compound features an ethynyl group attached to a benzoic acid moiety, which contributes to its unique chemical properties. The compound is characterized by its moderate lipophilicity, as indicated by its Log P values ranging from 1.45 to 2.16, suggesting good membrane permeability .

Antimicrobial Activity

Research has indicated that this compound and its derivatives exhibit notable antimicrobial properties. For instance, studies have shown that certain analogs possess significant antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The structure-activity relationship (SAR) analysis suggests that modifications to the ethynyl group can enhance these antibacterial effects .

Antitumor Effects

This compound has been evaluated for its potential antitumor properties. A study reported that various derivatives of this compound were tested for their cytotoxicity against leukemia cell lines. The results indicated that some analogs displayed potent anti-proliferative effects, with IC50 values significantly lower than those of standard chemotherapeutic agents . These findings highlight the compound's potential as a lead structure for developing new anticancer drugs.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial effects.

- Modulation of Nuclear Receptors : Research has shown that certain derivatives can activate retinoid X receptors (RXR), which play a crucial role in regulating gene expression related to cell growth and differentiation .

Data Tables

The following table summarizes key biological activities and their corresponding experimental conditions:

Case Studies

- Antibacterial Screening : A series of experiments were conducted to evaluate the antibacterial efficacy of this compound derivatives against clinically relevant strains. The results demonstrated that modifications to the ethynyl group significantly enhanced activity against resistant strains.

- Antitumor Efficacy : In a preclinical study, several derivatives were screened for their cytotoxic effects on leukemia cell lines. The most promising compounds exhibited IC50 values in the low micromolar range, suggesting strong potential for further development as antitumor agents.

Eigenschaften

IUPAC Name |

4-ethynylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXHLZCPDZPBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

192705-28-5 | |

| Record name | Benzoic acid, 4-ethynyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192705-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90343433 | |

| Record name | 4-ethynylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10602-00-3 | |

| Record name | 4-ethynylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 4-ethynylbenzoic acid in materials science?

A1: this compound is a versatile building block for synthesizing conjugated polymers, particularly poly(phenylacetylene)s. [, , , ] These polymers exhibit interesting properties such as chirality, conductivity, and the ability to form nanoparticles. [, , ] Researchers have explored their potential in various applications, including:

Q2: How does the structure of this compound contribute to its reactivity?

A2: this compound features two key functional groups:

Q3: How is this compound used in the development of dye-sensitized solar cells (DSSCs)?

A3: this compound is frequently incorporated as an anchoring group in porphyrin-based dyes for DSSCs. [, , ] When attached to the porphyrin core, this group serves several key functions:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.